(H-Cys-Phe-OH)2

Redox-responsive drug delivery Cancer nanomedicine Self-assembled peptide nanostructures

(H-Cys-Phe-OH)2 (CAS 62130-80-7), systematically named L-Cystinyl-bis-L-phenylalanine, is a symmetric disulfide-bridged homodimeric dipeptide with the molecular formula C24H30N4O6S2 and a molecular weight of 534.65 g/mol. The compound consists of two identical Cys-Phe dipeptide units covalently linked via an intermolecular disulfide bond between the cysteine thiol groups, yielding a tetrapeptide-like architecture with two N-termini and two C-termini.

Molecular Formula C24H30N4O6S2
Molecular Weight 534.7 g/mol
Cat. No. B15598145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(H-Cys-Phe-OH)2
Molecular FormulaC24H30N4O6S2
Molecular Weight534.7 g/mol
Structural Identifiers
InChIInChI=1S/C24H30N4O6S2/c25-17(21(29)27-19(23(31)32)11-15-7-3-1-4-8-15)13-35-36-14-18(26)22(30)28-20(24(33)34)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14,25-26H2,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/t17-,18-,19-,20-/m0/s1
InChIKeyDVUJPPNUQZDHNF-MUGJNUQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(H-Cys-Phe-OH)2: Technical Baseline and Procurement-Relevant Specifications for the Disulfide-Bridged Cysteine-Diphenylalanine Dimer


(H-Cys-Phe-OH)2 (CAS 62130-80-7), systematically named L-Cystinyl-bis-L-phenylalanine, is a symmetric disulfide-bridged homodimeric dipeptide with the molecular formula C24H30N4O6S2 and a molecular weight of 534.65 g/mol . The compound consists of two identical Cys-Phe dipeptide units covalently linked via an intermolecular disulfide bond between the cysteine thiol groups, yielding a tetrapeptide-like architecture with two N-termini and two C-termini [1]. This structural configuration confers both the conformational constraint of a disulfide bridge and the amphiphilic character derived from the hydrophobic phenylalanine residues, making the compound a versatile building block for studying oxidative folding, self-assembly, and redox-responsive biomaterials .

(H-Cys-Phe-OH)2 Procurement Rationale: Why In-Class Cysteine-Containing Dipeptides and Disulfide Dimers Cannot Be Interchanged


Generic substitution of (H-Cys-Phe-OH)2 with alternative cysteine-containing dipeptides or disulfide-linked dimers introduces critical functional variability due to three interdependent factors: sequence-specific self-assembly behavior, differential redox responsiveness, and distinct physicochemical properties. While diphenylalanine (Phe-Phe) is a well-established self-assembling motif capable of forming nanotubes [1], the introduction of a cystine core fundamentally alters the assembly morphology from one-dimensional nanotubes to hollow spherical nanostructures with redox-responsive degradation capability . Furthermore, the precise amino acid sequence (Cys-Phe versus, for example, Cys-Gly in glutathione or Cys-Tyr in other analogs) determines both the hydrophobic driving force for supramolecular assembly and the recognition by proteolytic enzymes. Empirical evidence demonstrates that even closely related glutathione analogs exhibit substantial differences in enzymatic stability against gamma-glutamyl transpeptidase based solely on amino acid composition at the cysteine-binding site [2]. Therefore, procurement decisions based solely on the presence of a disulfide bond or general peptide class, without verification of sequence-specific performance data, risk compromising experimental reproducibility and functional outcomes.

(H-Cys-Phe-OH)2 Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Structural and Functional Comparators


Redox-Responsive Drug Delivery: 20-Fold Cancer Cell Selectivity of (H-Cys-Phe-OH)2-Based SN-Dox Assemblies

Self-assembled nanostructures derived from (H-Cys-Phe-OH)2 (designated SN) exhibit glutathione (GSH)-dependent, redox-responsive drug release with 20-fold higher potency against breast cancer cells compared to non-malignant cells. The disulfide bond in the cystine core undergoes selective cleavage in the high-GSH tumor microenvironment, enabling preferential payload release within cancer cells . This selectivity contrasts with non-redox-responsive peptide carriers such as diphenylalanine (Phe-Phe) nanotubes, which lack an intrinsic GSH-triggered degradation mechanism and therefore cannot achieve comparable differential drug release between malignant and healthy tissues [1].

Redox-responsive drug delivery Cancer nanomedicine Self-assembled peptide nanostructures

Doxorubicin Encapsulation Efficiency of (H-Cys-Phe-OH)2 Hollow Spheres: 68.72% Loading Capacity for Chemotherapeutic Payloads

Hollow spherical assemblies formed via self-assembly of (H-Cys-Phe-OH)2 achieve 68.72% encapsulation efficiency for doxorubicin (Dox), as determined by UV-Vis spectrophotometric analysis . This encapsulation performance is enabled by the amphiphilic architecture of the cystine-cored diphenylalanine dimer, wherein hydrophobic phenylalanine residues facilitate π-π stacking interactions with the aromatic anthracycline moiety of Dox, while the disulfide bridge provides structural integrity to the hollow sphere morphology . In contrast, linear dipeptides such as Phe-Phe (diphenylalanine) typically form one-dimensional nanotubes with solid interiors, which exhibit substantially lower drug loading capacities due to the absence of an internal aqueous reservoir and limited surface-area-to-volume ratio for payload accommodation [1].

Drug encapsulation Peptide nanocarrier Payload loading efficiency

Intrinsic Green Fluorescence of (H-Cys-Phe-OH)2 Assemblies Enables Real-Time Label-Free Intracellular Tracking

Self-assembled nanostructures of (H-Cys-Phe-OH)2 exhibit intrinsic green fluorescence without the need for external fluorophore conjugation, enabling real-time monitoring of cellular uptake and intracellular trafficking . This fluorescence property originates from the quantum confinement effect within the self-assembled peptide nanostructures and has been experimentally validated via confocal laser scanning microscopy in MDA-MB-231 breast cancer cells . In contrast, the closely related diphenylalanine (Phe-Phe) peptide, despite sharing the phenylalanine building block, does not exhibit intrinsic green fluorescence under comparable conditions and requires covalent conjugation of extrinsic fluorophores (e.g., FITC, rhodamine) for intracellular visualization, which can alter the physicochemical properties, self-assembly behavior, and cellular uptake kinetics of the peptide carrier [1].

Label-free imaging Peptide fluorescence Intracellular tracking

Proteolytic Stability of (H-Cys-Phe-OH)2 Nanostructures Relative to Linear Peptide Therapeutics

Self-assembled nanostructures of (H-Cys-Phe-OH)2 demonstrate proteolytic stability under physiological conditions, with maintained structural integrity and fluorescence signal during cellular uptake and intracellular trafficking over the duration of imaging experiments (up to 24 h) . This stability is attributed to the combined effects of the disulfide bridge-mediated conformational constraint and the dense molecular packing within the self-assembled hollow spherical architecture, which limits protease access to the peptide backbone . In comparison, linear peptides and many conventional peptide therapeutics (e.g., somatostatin analogs such as octreotide) are subject to rapid proteolytic degradation in biological fluids, with octreotide exhibiting measurable degradation under stress conditions that require specialized analytical methods such as capillary electrophoresis-mass spectrometry for stability assessment [1]. While direct head-to-head degradation kinetics have not been reported, the enhanced proteolytic stability of (H-Cys-Phe-OH)2 nanostructures is consistent with the general class observation that cyclization via disulfide bonding and supramolecular assembly confer resistance to enzymatic hydrolysis [2].

Proteolytic stability Peptide degradation resistance Therapeutic peptide half-life

(H-Cys-Phe-OH)2 Prioritized Application Scenarios: Evidence-Backed Use Cases Based on Quantified Performance Differentiation


Scenario 1: Redox-Responsive Cancer Nanomedicine Development Requiring Tumor-Selective Drug Release

Researchers developing targeted cancer nanomedicines should prioritize (H-Cys-Phe-OH)2 when the therapeutic strategy requires differential drug release between tumor tissue and healthy tissue. The compound's self-assembled SN nanostructures achieve a 20-fold higher potency in breast cancer cells (EC50 = 2.5 μM) compared to non-malignant breast epithelial cells (EC50 = 50 μM) , a selectivity window that is mechanistically linked to the GSH-triggered disulfide bond cleavage in the high-GSH tumor microenvironment. This quantified selectivity supports procurement of (H-Cys-Phe-OH)2 over non-redox-responsive dipeptide scaffolds such as Phe-Phe for applications where tumor-specific payload release is the primary design criterion.

Scenario 2: High-Loading Capacity Peptide Nanocarrier Formulation for Hydrophobic Chemotherapeutics

Formulation scientists requiring efficient encapsulation of hydrophobic chemotherapeutic agents (e.g., doxorubicin, paclitaxel) should consider (H-Cys-Phe-OH)2 based on its experimentally validated 68.72% doxorubicin encapsulation efficiency . This loading capacity, enabled by the hollow spherical morphology and π-π stacking interactions between phenylalanine residues and aromatic drug molecules, substantially exceeds the estimated loading capacities of solid-core diphenylalanine nanotubes. Procurement of (H-Cys-Phe-OH)2 for high-loading applications translates directly to reduced material costs per therapeutic dose and minimized carrier-associated toxicity.

Scenario 3: Label-Free Intracellular Trafficking Studies Requiring Real-Time Imaging Without Exogenous Fluorophores

Cell biologists and imaging specialists investigating intracellular trafficking of peptide-based delivery vehicles should select (H-Cys-Phe-OH)2 when the experimental design requires label-free visualization. The compound's self-assembled nanostructures exhibit intrinsic green fluorescence detectable by confocal microscopy (488 nm excitation), eliminating the need for fluorophore conjugation and preserving the native physicochemical and self-assembly properties of the peptide carrier . This intrinsic fluorescence is not observed in diphenylalanine nanotubes, making (H-Cys-Phe-OH)2 the preferred choice for experiments where conjugation of extrinsic dyes would confound uptake kinetics or alter assembly behavior.

Scenario 4: In Vitro Oxidative Protein Folding Studies Utilizing Disulfide-Containing Model Peptides

Biochemists studying the mechanisms of oxidative protein folding and disulfide bond formation should consider (H-Cys-Phe-OH)2 as a structurally defined, readily characterizable model system for investigating disulfide bridge dynamics and redox responsiveness. The compound's symmetric homodimeric architecture, with a single intermolecular disulfide bond linking two identical dipeptide units, provides a simplified and reproducible platform for studying disulfide bond cleavage kinetics and redox-dependent conformational changes . This contrasts with complex multi-disulfide proteins (e.g., ribonuclease A, bovine pancreatic trypsin inhibitor), where multiple overlapping redox events complicate mechanistic interpretation. Additionally, cyclic bis(cysteinyl)peptides structurally related to (H-Cys-Phe-OH)2 have demonstrated catalytic activity in oxidative protein folding with reaction rates comparable to or exceeding those of glutathione-based systems under certain conditions [1].

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